![molecular formula C4H6N2S3 B1597917 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione CAS No. 29220-04-0](/img/structure/B1597917.png)
5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione
Overview
Description
5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione (DMDT) is a heterocyclic thiourea compound that has been studied extensively for its various biochemical and physiological effects. It is a small organic molecule with a molecular weight of 165.2 g/mol and a melting point of 91-93 °C. DMDT has been used in a variety of scientific research applications, including as an electron acceptor in enzymatic reactions, as a photosensitizer in photodynamic therapy, and as a potential therapeutic agent in the treatment of cancer and other diseases.
Scientific Research Applications
Oligonucleotide Synthesis
3-DIMETHYLAMINO-1,2,4-DITHIAZOLE-5-THIONE: is utilized as a sulfurizing reagent in the synthesis of oligonucleotides. This compound is particularly effective in forming phosphorothioate linkages using CE phosphoramidite chemistry. It offers several advantages:
- High Solubility : Ensures safe usage on automated synthesizers .
- Rapid Reaction : Completes in just 30 seconds, facilitating convenience and scalability .
- Efficiency : Yields over 96% phosphorothioate linkages, with minimal phosphodiester byproducts .
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical manufacturing. Its properties include:
- Stability : Maintains integrity under recommended storage conditions .
- Compatibility : Exhibits slight solubility in water, which can be advantageous in certain synthesis processes .
Sulfur Transfer Reagent
As a sulfur transfer reagent, it is involved in the synthesis of various sulfur-containing compounds. Its attributes are:
Crystallography Studies
The structural analogs of this compound have been studied for their crystal structures, which can provide insights into their reactivity and stability. These studies contribute to:
- Thermal Stability : Understanding the thermal behavior of related ring systems .
- Reactivity : Exploring alternate routes to nitrile sulfides and potential cycloaddition reactions .
Novel Sulfurizing Agents
3-DIMETHYLAMINO-1,2,4-DITHIAZOLE-5-THIONE: is a precursor to novel sulfurizing agents that are highly soluble and stable, such as:
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of phosphorothioate oligonucleotides , suggesting that its targets could be related to nucleic acid structures or processes.
Mode of Action
The mode of action of 3-Dimethylamino-1,2,4-dithiazole-5-thione involves a nucleophilic attack of phosphorus at sulfur, followed by decomposition of the phosphonium intermediate to the corresponding phosphorothioate and isocyanate/isothiocyanate species . This reaction pathway is considered rate-limiting .
Biochemical Pathways
The compound plays a crucial role in the synthesis of phosphorothioate oligonucleotides . Phosphorothioate oligonucleotides are modified DNA or RNA molecules where one of the oxygen atoms in the phosphate backbone is replaced by a sulfur atom, resulting in increased stability against nucleases. This modification is commonly used in therapeutic applications, such as antisense and siRNA therapies.
Result of Action
The primary result of the action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is the formation of phosphorothioate linkages in oligonucleotides . These modified oligonucleotides have increased stability and resistance to degradation by nucleases, which can enhance their therapeutic potential.
Action Environment
The action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is typically carried out in a controlled laboratory environment. The compound is a bright-yellow crystalline substance and is usually stored at 4° C . Safety data sheets indicate that it may cause skin and eye irritation, and respiratory irritation , suggesting that appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
5-(dimethylamino)-1,2,4-dithiazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S3/c1-6(2)3-5-4(7)9-8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNGWAVAQNFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=S)SS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372660 | |
Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29220-04-0 | |
Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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